molecular formula C₄₀H₇₉NO₃ B1140424 C22 Ceramide CAS No. 869501-30-4

C22 Ceramide

Cat. No.: B1140424
CAS No.: 869501-30-4
M. Wt: 622.06
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C22 Ceramide (d18:1/22:0), also known as Cer(d18:1/22:0) or N-behenoyl-D-erythro-sphingosine, is a long-chain bioactive sphingolipid. Its structure consists of a sphingosine backbone (d18:1) with a cis double bond at the 14–15 position and a saturated 22-carbon fatty acid (behenic acid) . Key properties include:

  • Molecular Formula: C₄₀H₇₉NO₃
  • Molecular Weight: 622.06–622.1 g/mol
  • CAS Number: 27888-44-4
  • Solubility: 0.15 mg/mL in DMF; insoluble in DMSO
  • Biological Roles: Modulates apoptosis, mitochondrial stress responses (MCSR), and oxidative metabolism . It is implicated in cardiovascular diseases (e.g., heart failure) and neurodegenerative conditions (e.g., Alzheimer’s disease) .

This compound is synthesized via the de novo pathway, primarily by ceramide synthases CerS2 and CerS4, which prefer very-long-chain fatty acids (VLCFAs) . Its accumulation in tissues correlates with pathological stress responses, such as mitochondrial dysfunction in ischemic cardiomyopathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: C22-Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with behenic acid (docosanoic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods: Industrial production of C22-Ceramide often involves the use of biotechnological processes. Microbial fermentation using genetically engineered yeast or bacteria can produce large quantities of sphingosine, which is then acylated with behenic acid to form C22-Ceramide. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: C22-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Ceramide-1-phosphate
  • Dihydroceramide
  • Sphingomyelin

Scientific Research Applications

Metabolic Health and Cardiovascular Disease

Recent studies have highlighted the role of ceramides, particularly C22 ceramide, in metabolic health and cardiovascular disease. Elevated levels of ceramides are associated with increased insulin resistance and cardiovascular risks. However, specific very-long-chain ceramides like C22 have been linked to a reduced incidence of coronary heart disease and all-cause mortality.

Case Study: Framingham Heart Study

  • Objective : To investigate the genetic architecture of circulating ceramides.
  • Findings : Increased plasma concentrations of this compound were associated with a decreased risk of coronary heart disease and heart failure. For each 3-unit increase in plasma C22 levels, the relative risks for coronary heart disease, heart failure, and all-cause mortality were significantly lower (0.79, 0.75, and 0.78 respectively) after adjusting for traditional cardiovascular risk factors .

Dermatological Applications

This compound plays a crucial role in skin barrier function and hydration. It is a key component of the stratum corneum lipid matrix, which is essential for maintaining skin integrity.

Research Findings

  • Studies have shown that topical application of this compound can improve skin barrier properties by enhancing the lipid composition of the stratum corneum. This results in better hydration and protection against environmental stressors .
  • Clinical Implications : Products containing this compound are being developed for treating dry skin conditions and enhancing overall skin health.

Cellular Signaling and Apoptosis

This compound is involved in various cellular signaling pathways, particularly those related to apoptosis (programmed cell death). It acts as a second messenger in signaling cascades that regulate cell survival and death.

Mechanistic Insights

  • This compound has been shown to permeabilize mitochondrial membranes during apoptosis, facilitating the release of pro-apoptotic factors . This property makes it a target for cancer research where modulation of apoptosis is critical for therapeutic interventions.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been implicated in regulating stress responses in neuronal cells.

Case Study: Neuroprotection Mechanism

  • In models of neurodegeneration, this compound has been shown to activate protective pathways that enhance cellular resilience against stressors . This suggests potential applications in treating neurodegenerative diseases.

Summary Table of Applications

Application AreaKey Findings/ImplicationsReferences
Metabolic HealthLinked to reduced risk of coronary heart disease
DermatologyImproves skin barrier function; enhances hydration
Cellular SignalingInvolved in apoptosis; potential cancer therapy target
NeuroprotectionMay enhance resilience against neurodegeneration

Mechanism of Action

C22-Ceramide can be compared with other ceramides based on their acyl chain length and biological functions:

Uniqueness of C22-Ceramide: C22-Ceramide is unique due to its specific acyl chain length, which influences its biophysical properties and biological functions. It has distinct roles in cell signaling and apoptosis compared to other ceramides, making it a valuable compound for research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Ceramides

Chain Length and Structural Differences

Ceramides are classified by their fatty acid chain length (C14–C26). Below is a comparative analysis:

Ceramide Chain Length Molecular Formula Key Structural Features Synthase (CerS)
C16 Ceramide C16:0 C₃₀H₅₉NO₃ Shorter chain; linked to apoptosis CerS5, CerS6
C18 Ceramide C18:0 C₃₆H₇₁NO₃ Inhibits cell growth; ER stress mediator CerS1
C22 Ceramide C22:0 C₄₀H₇₉NO₃ Very-long-chain; mitochondrial stress roles CerS2, CerS4
C24 Ceramide C24:0 C₄₂H₈₃NO₃ Structural stability; Alzheimer’s biomarker CerS2
C22:1 Ceramide C22:1(13Z) C₄₀H₇₇NO₃ Unsaturated bond; altered solubility CerS4

Functional and Clinical Differences

C16 Ceramide (d18:1/16:0)

  • Roles : Promotes apoptosis, insulin resistance, and hepatic lipotoxicity .
  • Clinical Relevance : Elevated in alcohol-induced liver injury and hyperlipidemia .
  • Mechanism : Generated by CerS5/6; enhances ER stress and caspase activation .

C18 Ceramide (d18:1/18:0)

  • Roles: Inhibits cell growth; mediates ER stress in chronic ethanol-induced liver injury .
  • Clinical Relevance : Increased in steatohepatitis and correlates with ER stress markers (e.g., CHOP, BAX) .

This compound (d18:1/22:0)

  • Roles : Regulates mitochondrial oxidative metabolism; accumulates in failing myocardium and Alzheimer’s brains .
  • Clinical Relevance :
    • Predicts cognitive decline and hippocampal volume loss in mild cognitive impairment (MCI) .
    • Elevated in ischemic cardiomyopathy but decreases in acute ischemic stroke (AIS) under statin therapy .

C24 Ceramide (d18:1/24:0)

  • Roles : Structural component of lipid rafts; modulates cell signaling.
  • Clinical Relevance : Co-predictor with this compound for Alzheimer’s progression .

C22:1 Ceramide (d18:1/22:1)

  • Roles: Altered solubility (DMF: 0.5 mg/mL; ethanol: 1 mg/mL) due to unsaturated bonds .
  • Clinical Relevance : Increased by sphingosine kinase inhibitors (e.g., ABC294640) in cancer models .

Disease-Specific Accumulation Patterns

Disease Model C16 C18 C22 C24 Reference
Heart Failure ↑↑ ↑↑
Alzheimer’s Disease
Acute Ischemic Stroke ↑ (statin-naive) ↓ (statin-exposed)
Alcohol-Induced Liver Injury ↑↑

Biological Activity

C22 ceramide, a member of the sphingolipid family, plays a crucial role in various biological processes, including cell signaling, apoptosis, and cellular metabolism. This article explores the biological activity of this compound through a detailed examination of its biochemical properties, clinical implications, and relevant research findings.

Overview of Ceramides

Ceramides are bioactive sphingolipids formed by the condensation of sphingosine and fatty acids. They are integral components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound (C22:0) specifically is synthesized by ceramide synthases that utilize acyl-CoA substrates of varying chain lengths.

Synthesis and Metabolism:
this compound is primarily synthesized by ceramide synthases 2 and 3 (CERS2 and CERS3), which are responsible for creating very-long-chain ceramides. These enzymes play a pivotal role in maintaining sphingolipid homeostasis within cells. The synthesis occurs via both de novo pathways and salvage pathways, where sphingolipids are recycled from sphingosine .

Role in Cellular Functions:
this compound is implicated in several cellular functions:

  • Apoptosis: It acts as a pro-apoptotic signal, promoting programmed cell death in response to stressors.
  • Inflammation: Elevated levels of ceramides can trigger inflammatory responses, linking them to various chronic diseases .
  • Metabolic Regulation: this compound influences insulin signaling pathways, with high levels being associated with insulin resistance and metabolic disorders .

Clinical Implications

Recent studies have highlighted the significance of this compound in cardiovascular health and metabolic diseases:

  • Cardiovascular Disease (CVD): Elevated plasma levels of this compound have been linked to increased risks of coronary heart disease (CHD) and heart failure. For instance, a study indicated that higher plasma concentrations of specific very-long-chain ceramides were associated with a decreased risk of CHD and heart failure .
  • Type 2 Diabetes (T2D): Research has shown that certain ceramides, including C22:0, correlate with T2D risk. In one study, elevated levels were associated with higher odds of developing T2D in a cohort study involving diverse populations .

Case Studies and Data Tables

  • Genome-Wide Association Studies (GWAS):
    A GWAS identified significant single nucleotide polymorphisms (SNPs) associated with plasma concentrations of C22:0 ceramide. Notably:
    • SNP rs4814175 was associated with a 3% decrease in plasma C22:0 levels (p = 2.83E-11).
    • These findings suggest genetic factors influencing ceramide metabolism may have implications for cardiovascular health .
SNPAssociation with C22:0 Levelsp-value
rs4814175-3%2.83E-11
rs168622-10%9.94E-09
  • Clinical Observations:
    A cohort study demonstrated that patients with higher baseline levels of plasma this compound had lower incidences of cardiovascular events over a follow-up period .
  • Metabolic Studies:
    Experimental models showed that reduced activity of CERS2 led to diminished levels of long-chain ceramides, including C22:0, affecting liver function and overall lipid metabolism .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying C22 Ceramide (d18:1/22:0) in biological samples, and how do their sensitivity and specificity compare?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying ceramides due to its high sensitivity and specificity. For this compound, reverse-phase HPLC coupled with tandem MS (LC-MS/MS) is optimal, using deuterated internal standards (e.g., this compound-d7) to correct for matrix effects . Thin-layer chromatography (TLC) can serve as a preliminary screening tool but lacks precision for low-abundance ceramides .

Q. How does the structural specificity of this compound (d18:1/22:0) influence its biological activity compared to other chain-length ceramides?

  • Methodological Answer : The 22-carbon acyl chain and sphingosine backbone (d18:1) confer distinct biophysical properties, such as membrane curvature modulation. Comparative studies should use lipidomic profiling to assess interactions with lipid rafts and mitochondrial membranes. For example, this compound inhibits C16-ceramide channel formation in rat liver mitochondria, a mechanism tested via fluorescence quenching assays and electron microscopy .

Q. What validated cellular or animal models are appropriate for studying this compound’s role in metabolic regulation?

  • Methodological Answer : Primary hepatocytes and high-fat-diet-induced rodent models are widely used. In vitro, this compound’s effects on insulin signaling can be evaluated via Akt phosphorylation assays. In vivo, knockout models (e.g., ceramide synthase 2-deficient mice) help isolate C22-specific pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s association with cardiometabolic diseases across epidemiological and experimental studies?

  • Methodological Answer : Discrepancies may arise from confounding variables (e.g., diet, genetic background) or analytical bias. Use Mendelian randomization (MR) to assess causal relationships, leveraging GWAS data (e.g., rs117363823 linked to elevated C22:0 ceramide levels ). Experimental validation in isogenic cell lines can clarify context-dependent effects .

Q. What experimental controls are critical when investigating this compound’s pro-apoptotic vs. homeostatic roles in cell fate decisions?

  • Methodological Answer : Include ceramide synthase inhibitors (e.g., fumonisin B1) and ceramidase activators (e.g., acid ceramidase) to modulate endogenous levels. Use fluorescent analogs (e.g., BODIPY-C12 ceramide) for real-time tracking. Ensure lipid-free culture media to avoid exogenous interference .

Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) elucidate this compound’s interaction networks in disease pathogenesis?

  • Methodological Answer : Integrate untargeted lipidomics with RNA-seq to identify co-regulated pathways. For example, NetCoupler analysis links C22:0 ceramide to T2D risk via dihydroceramide desaturase 1 (DES1) activity . Spatial omics (MALDI-TOF imaging) can map ceramide distribution in tissues .

Q. What strategies improve reproducibility in studies of this compound’s biophysical properties (e.g., membrane permeability, phase behavior)?

  • Methodological Answer : Standardize lipid vesicle preparation (e.g., extrusion vs. sonication) and buffer conditions (pH, ionic strength). Use atomic force microscopy (AFM) or neutron scattering to validate membrane structural changes. Report purity (>98% via HPLC) and storage conditions (-80°C in argon-flushed vials) .

Q. Data Analysis & Interpretation

Q. How should researchers statistically adjust for covariates (e.g., diet, BMI) in observational studies linking this compound to clinical outcomes?

  • Methodological Answer : Employ multivariable linear regression with backward elimination, including covariates like LDL-C and vegetable intake (negatively correlated with C22:0 ceramide ). Sensitivity analyses (e.g., E-value estimation) quantify unmeasured confounding .

Q. What computational tools are available to model this compound’s molecular interactions (e.g., with MCSR or mitochondrial proteins)?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS, CHARMM) predict binding affinities and conformational changes. Docking software (AutoDock Vina) can identify interaction sites with MCSR, validated via surface plasmon resonance (SPR) .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?

  • Methodological Answer : Deposit raw LC-MS files in repositories (MetaboLights, LipidMAPS) with metadata (column type, ionization mode). Provide synthetic protocols in Supplementary Information, adhering to Beilstein Journal guidelines .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27888-44-4
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.